molecular formula C12H12N2O3 B1240561 N-(1,3-dioxo-5-isoindolyl)butanamide

N-(1,3-dioxo-5-isoindolyl)butanamide

Cat. No. B1240561
M. Wt: 232.23 g/mol
InChI Key: HYNFGUHAYZBBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-5-isoindolyl)butanamide is a member of phthalimides.

Scientific Research Applications

Inhibition of Tyrosinase and Melanin Production

One of the significant applications of N-(1,3-dioxo-5-isoindolyl)butanamide derivatives is in the inhibition of tyrosinase, an enzyme critical in melanin production. Raza et al. (2019) synthesized various derivatives of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and found them effective in inhibiting mushroom tyrosinase in vitro. Compound 5b in this series showed a particularly high inhibitory potential, indicating its potential use in depigmentation treatments with minimal side effects (Raza et al., 2019).

Anticonvulsant Activity

N-(1,3-dioxo-5-isoindolyl)butanamide derivatives have also shown promise in anticonvulsant applications. Kamiński et al. (2015) synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents. Their study revealed that these compounds, particularly compound 8, demonstrated potent anticonvulsant effects in preclinical models, outperforming some conventional antiepileptic drugs (Kamiński et al., 2015).

Pharmaceutical Synthesis

These compounds are also significant in pharmaceutical chemistry for synthesizing various drugs. For instance, Wang and Tang (2009) described an efficient synthesis of the R-enantiomer of a β-receptor antagonist using N-(3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl) butanamide. This synthesis highlights the versatility of N-(1,3-dioxo-5-isoindolyl)butanamide derivatives in creating enantiomerically pure drug molecules (Wang & Tang, 2009).

properties

Product Name

N-(1,3-dioxo-5-isoindolyl)butanamide

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)butanamide

InChI

InChI=1S/C12H12N2O3/c1-2-3-10(15)13-7-4-5-8-9(6-7)12(17)14-11(8)16/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16,17)

InChI Key

HYNFGUHAYZBBCE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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